N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenoxybenzamide
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Overview
Description
“N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenoxybenzamide” is a chemical compound that is part of the cyclopenta[d]pyrimidine class . Cyclopenta[d]pyrimidine derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .
Synthesis Analysis
The synthesis of cyclopenta[d]pyrimidines principally involves the annulation of the pyridine ring to substituted cyclopentanone or to its enamine . A novel version of this type of synthesis is based on the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .Molecular Structure Analysis
The molecular structure of cyclopenta[d]pyrimidine derivatives has been studied by X-ray structural analysis . The structure of these compounds is complex and involves multiple rings and functional groups .Chemical Reactions Analysis
The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[d]pyrimidine structure .Scientific Research Applications
Anticancer Activity
The synthesis and characterization of heterocyclic derivatives containing the pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy groups have been investigated . These compounds were tested for their in-vitro anticancer activity against various cancer cell lines. Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, with most showing efficacy against renal cancer cell lines.
Antiviral Properties
Pyrazolo [3,4-d]pyrimidines have been reported to possess pharmacological potential as antiviral agents . Their unique structure and biological activity make them promising candidates for combating viral infections.
Antimicrobial Effects
Similar to their antiviral properties, pyrazolo [3,4-d]pyrimidines have also shown antimicrobial activity . Researchers have explored their potential in inhibiting microbial growth and controlling infections.
Antitumor Applications
Pyrazolo [3,4-d]pyrimidines have been investigated for their antitumor effects . These compounds may play a role in inhibiting tumor growth and metastasis, making them relevant in cancer research.
Neurological Disorders
Studies have suggested that pyrazolo [3,4-d]pyrimidines could be relevant in treating neurological conditions such as Parkinson’s disease . Their impact on neural pathways warrants further investigation.
Skin Cancer Research
Researchers have explored the use of pyrazolo [3,4-d]pyrimidines in skin cancer cell lines (G-361) and central nervous system (CNS) cancer (SF-268) cells . These compounds may offer insights into skin cancer treatment strategies.
Future Directions
properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-20(23-19-17-7-4-8-18(17)21-13-22-19)14-9-11-16(12-10-14)25-15-5-2-1-3-6-15/h1-3,5-6,9-13H,4,7-8H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXFOHSXZHSGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-phenoxybenzamide |
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